molecular formula C21H22ClN3OS B2783379 N-(4-Chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 892286-60-1

N-(4-Chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2783379
CAS No.: 892286-60-1
M. Wt: 399.94
InChI Key: SGFXSXFDHBHMEZ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spiroquinazoline core: This step involves the cyclization of a suitable precursor to form the quinazoline ring system.

    Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the chlorophenyl group: This step involves the coupling of the chlorophenyl group to the spiroquinazoline core.

    Formation of the acetamide moiety: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide can be compared with other similar compounds, such as:

    N-(4-Chlorophenyl)acetamide: Lacks the spiroquinazoline and sulfanyl groups.

    2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinazoline: Lacks the spiro and sulfanyl groups.

    N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]acetamide}: Lacks the sulfanyl group.

The uniqueness of N-(4-Chlorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide lies in its spiro structure and the presence of both the sulfanyl and acetamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c22-15-8-10-16(11-9-15)23-19(26)14-27-20-17-6-2-3-7-18(17)24-21(25-20)12-4-1-5-13-21/h2-3,6-11,24H,1,4-5,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFXSXFDHBHMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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